
Ascorbate
Overview
Description
Ascorbate, the ionized form of ascorbic acid (C₆H₈O₆), is a water-soluble ketolactone with two ionizable hydroxyl groups. At physiological pH, it predominantly exists as the AscH⁻ anion . This compound serves dual roles: (1) as a potent antioxidant capable of neutralizing reactive oxygen species (ROS) like hydroxyl radicals (HO•) and peroxyl radicals (LOO•), and (2) as an essential cofactor for enzymes involved in collagen hydroxylation, epigenetic regulation, and hypoxia-inducible factor (HIF) pathway modulation . Plasma concentrations in healthy individuals range between 40–80 µM, sufficient to maintain redox homeostasis .
Scientific Research Applications
Food Industry Applications
Food Additive and Preservative
Ascorbic acid (E 300), sodium ascorbate (E 301), and calcium this compound (E 302) are extensively used as food additives. They serve as antioxidants that prevent oxidation in food products, thereby prolonging shelf life and maintaining nutritional quality. The European Food Safety Authority has evaluated these compounds, concluding that they pose no safety concerns when used at recommended levels .
Nutritional Enhancement
this compound is added to various foods to enhance their nutritional profile. It plays a crucial role in collagen synthesis, which is essential for the structural integrity of connective tissues. This application is particularly significant in products aimed at improving skin health and overall wellness .
Medical Applications
Antioxidant Therapy
this compound is recognized for its potent antioxidant properties, which help mitigate oxidative stress in the body. This property is particularly useful in treating conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders . High-dose intravenous this compound has been studied for its potential to induce cytotoxicity in cancer cells, providing a complementary approach to conventional cancer therapies .
Neurological Benefits
Research indicates that this compound may function as a neuromodulator in the brain, influencing neurotransmitter systems and potentially offering protective effects against neurodegenerative diseases like Alzheimer's . Case studies have shown that this compound supplementation can ameliorate behavioral deficits and neuropathological alterations in animal models of Alzheimer's disease .
Pharmacological Applications
Drug Delivery Systems
Recent advancements have utilized this compound in novel drug delivery systems. For instance, palmitoyl this compound micelles have been developed to enhance drug solubility and targeting to tumor sites through the enhanced permeability and retention effect . Additionally, ascorbic acid derivatives are being explored for targeted delivery to the central nervous system, improving drug absorption and efficacy .
Therapeutic Potential in Depression
Emerging evidence suggests that higher serum levels of this compound are associated with a lower prevalence of depression. A recent study indicated that individuals with higher ascorbic acid levels had significantly reduced odds of depression compared to those with lower levels . This finding underscores the potential role of this compound in mental health interventions.
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the standard methodologies for quantifying ascorbate in biological samples, and what factors influence accuracy?
this compound quantification typically employs high-performance liquid chromatography (HPLC) with electrochemical detection. Key parameters include:
- Mobile phase : 30% methanol, 0.05 M sodium phosphate monobasic, and ion-pairing agents (e.g., dodecyltrimethyl-ammonium chloride) to enhance separation .
- Sample preparation : Plasma dilution in 90% methanol with EDTA to stabilize this compound, followed by centrifugation at 20,000 × g to remove proteins .
- Validation : Correlation with fingerstick glucose readings (for rapid estimation) or use of the Ferric Reducing this compound (FRASC) assay for colorimetric detection in serum .
Critical considerations : Avoid prolonged exposure to light or oxygen, and validate with spiked recovery experiments to account for matrix effects .
Q. How is this compound peroxidase (APX) activity measured in plant stress studies, and what statistical methods are used?
APX activity is assayed via the Nakano and Asada (1981) protocol :
- Principle : Monitor this compound oxidation at 290 nm (extinction coefficient: 2.8 mM⁻¹cm⁻¹) for 3 minutes .
- Reaction mix : Includes this compound, H₂O₂, and EDTA in phosphate buffer.
- Controls : Include blanks without H₂O₂ to correct for non-enzymatic oxidation .
Statistical analysis : Use three-way ANOVA to assess interactions between stressors (e.g., salinity), treatments (e.g., priming), and plant lines. Post-hoc tests like Duncan’s Multiple Range Test (p ≤ 0.05) differentiate group means .
Q. How do researchers design experiments to evaluate this compound’s antioxidant role in plant abiotic stress models?
- Experimental setup : Apply stressors (e.g., 80 mM NaCl) in a factorial design with randomized replications (≥5 plants per group) .
- Biochemical assays : Pair APX activity with measurements of glutathione, H₂O₂, and lipid peroxidation to assess oxidative balance .
- Data normalization : Express enzyme activity per mg protein or fresh weight to account for tissue variability .
Advanced Research Questions
Q. What experimental strategies differentiate this compound’s pro-oxidant vs. antioxidant effects in cancer therapeutics?
- Pro-oxidant detection : Use electron paramagnetic resonance (EPR) to measure extracellular this compound radicals (Asc•⁻) and H₂O₂ probes (e.g., peroxyxanthone) in vivo .
- Dosing protocols : Intravenous administration (4 g/kg in mice) achieves pharmacologic concentrations (>8 mM), unlike oral dosing (<150 μM) .
- Mechanistic validation : Combine clonogenic survival assays with H₂O₂ scavengers (e.g., catalase) to confirm cytotoxicity dependence on oxidative stress .
Q. How can epigenetic changes induced by this compound (e.g., DNA methylation) be systematically analyzed?
- Methylation profiling : Use bisulfite sequencing to assess CpG islands in target promoters (e.g., CD30 in stem cells). This compound-induced hypomethylation correlates with gene activation .
- Transcriptome analysis : RNA-seq or microarrays identify downstream pathways (e.g., apoptosis inhibition, lipid metabolism) linked to epigenetic shifts .
- Culture controls : Compare serum-free vs. serum-containing media to isolate this compound-specific effects .
Q. How should researchers address contradictory data in this compound studies, such as variable APX activity under stress?
- Factorial ANOVA : Test interactions between variables (e.g., salinity × priming × genotype) to identify confounding factors .
- Dose-response curves : this compound’s dual role (antioxidant/pro-oxidant) depends on concentration; include gradients (0–10 mM) to capture thresholds .
- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to resolve discrepancies (e.g., APX activity vs. tissue type) .
Q. What advanced techniques are used to study this compound’s pharmacokinetics and tumor suppression in vivo?
- Pharmacokinetic modeling : Measure plasma this compound half-life using serial HPLC post-IV infusion (e.g., 0.25–0.5 mg/g body weight in rats) .
- Tumor xenografts : Subcutaneous implantation of pancreatic cancer cells in nude mice, with this compound efficacy evaluated via tumor volume and survival curves .
- Biomarker integration : Correlate this compound levels with serum apoB or Lp(a) in transgenic models to assess metabolic impacts .
Q. How do environmental toxins influence this compound metabolism, and what assays detect these interactions?
- Enzyme activity profiling : Measure this compound oxidase in aquatic plants (e.g., Ceratophyllum demersum) exposed to lead/surfactants using spectrophotometry .
- Oxidative stress panels : Combine APX, catalase, and lipid peroxidation assays with ICP-MS for heavy metal quantification .
- Time-course experiments : Track enzyme kinetics over 72 hours to distinguish adaptive vs. acute responses .
Methodological Resources
Comparison with Similar Compounds
Ascorbic Acid vs. Sodium Ascorbate
- Ascorbic Acid (C₆H₈O₆) : The protonated form of this compound, with a molecular weight of 176.124 g/mol. It has a pH of ~3 and is prone to oxidation, forming dehydroascorbic acid (DHA) . Its acidic nature can cause gastrointestinal irritation in high doses .
- Sodium this compound (C₆H₇O₆Na) : A sodium salt of ascorbic acid (molecular weight: 198.106 g/mol). It is less acidic (pH-neutral) and preferred for supplementation to avoid gastric distress . Both forms are bioequivalent in vitamin C activity but differ in solubility and stability under varying pH conditions .
Dehydroascorbic Acid (DHA)
DHA (C₆H₆O₆), the oxidized form of this compound, is generated via a two-step redox process: this compound → ascorbyl radical (Asc⁻) → DHA . Unlike this compound, DHA is transported into cells via glucose transporters (GLUTs) and is rapidly reduced back to this compound intracellularly .
Isomers and Derivatives
- D-Ascorbate and D-Isothis compound : Stereoisomers of L-ascorbate with only 5% antiscorbutic (antiscorbutic) activity. Both isomers show similar cytotoxic effects on cancer cells, independent of vitamin C activity, suggesting their toxicity arises from chemical properties rather than metabolic function .
- Threonate: A degradation product of this compound, formed via enzymatic or non-enzymatic pathways. Threonate accumulation in Arabidopsis thaliana mutants correlates with enhanced seed longevity and germination capacity, implicating redox regulation in plant development .
This compound in the this compound-Glutathione Cycle
This compound partners with glutathione (GSH) to mitigate oxidative stress. In this cycle, this compound reduces hydrogen peroxide (H₂O₂) to water, forming DHA, which is regenerated by GSH. This cycle is critical in maintaining cellular redox balance and has expanded roles in signaling and stress responses .
Comparative Data Table
Key Research Findings
Cancer Therapy : High-dose this compound (≥500 µM) selectively kills malignant cells via ROS generation and HIF-1α inhibition, while sodium this compound offers a safer pharmacokinetic profile .
Epigenetic Regulation : this compound enhances the activity of ten-eleven translocation (TET) enzymes, promoting DNA demethylation—a mechanism absent in DHA and isomer derivatives .
Degradation Pathways : Threonate accumulation in Arabidopsis mutants lacking fumarylacetoacetate hydrolase (FAH) suggests a redox-regulating role in seed development .
Preparation Methods
Chemical Synthesis: The Reichstein Process
The Reichstein process , first developed in 1933, remains a cornerstone of industrial ascorbic acid production . This five-step method converts D-glucose to ascorbic acid through a combination of chemical and microbial steps:
Reaction Pathway and Conditions
-
Hydrogenation : D-glucose is hydrogenated to D-sorbitol using nickel catalysts under high pressure (150–200 atm) and temperature (120–150°C) .
-
Microbial Oxidation : Acetobacter suboxydans selectively oxidizes D-sorbitol to L-sorbose at 30°C and pH 4–6 .
-
Acetal Protection : L-sorbose reacts with acetone and sulfuric acid to form diacetone-L-sorbose, protecting hydroxyl groups during subsequent oxidation .
-
Oxidation and Hydrolysis : Diacetone-L-sorbose is oxidized with potassium permanganate to yield 2-keto-L-gulonic acid, which undergoes hydrolysis and lactonization to form ascorbic acid .
Table 1: Key Parameters in the Reichstein Process
Step | Reagents/Catalysts | Conditions | Yield (%) |
---|---|---|---|
Hydrogenation | Ni catalyst | 150°C, 200 atm | 90–95 |
Microbial oxidation | Acetobacter | 30°C, pH 4–6 | 80–85 |
Acetal formation | Acetone, H₂SO₄ | 40°C, 4 hours | 75–80 |
Oxidation | KMnO₄ | 0°C, acidic medium | 60–70 |
Lactonization | H₂O, HCl | 80°C, 2 hours | 85–90 |
Modern adaptations replace permanganate oxidation with platinum-catalyzed oxidation, improving safety and reducing waste .
Biosynthesis in Plants: The d-Man/l-Gal Pathway
Plants synthesize ascorbate primarily via the d-mannose/l-galactose (d-Man/l-Gal) pathway , which converts GDP-D-mannose to L-ascorbate through 10 enzymatic steps . Key reactions include:
-
GDP-mannose-3,5-epimerase : Converts GDP-D-mannose to GDP-L-galactose.
-
L-galactose-1-phosphate phosphatase : Generates L-galactose, which is oxidized to L-galactono-1,4-lactone .
-
L-galactono-1,4-lactone dehydrogenase (GALDH) : Final oxidation to this compound, linked to mitochondrial electron transport via cytochrome c .
Genetic Engineering Advances
Overexpression of myo-inositol oxygenase (MIOX) and D-galacturonate reductase in transgenic plants increases this compound levels by 2–3 fold, demonstrating the potential of pathway engineering .
Microbial Fermentation: Biotechnology-Driven Production
Microbial platforms offer sustainable this compound production. The Genencor-Eastman process (1988) bypasses chemical steps by using engineered Erwinia herbicola and Corynebacterium strains to convert glucose to 2-keto-L-gulonic acid directly .
Table 2: Microbial Fermentation Parameters
Microorganism | Substrate | Product | Yield (g/L) |
---|---|---|---|
Acetobacter spp. | D-sorbitol | L-sorbose | 120–150 |
Erwinia herbicola | D-glucose | 2,5-diketo-D-gluconate | 60–80 |
Corynebacterium spp. | 2,5-diketo-D-gluconate | 2-keto-L-gulonic acid | 50–70 |
Extraction from Natural Sources
This compound is extracted from fruits and vegetables using stabilizing agents to prevent degradation:
-
Metaphosphoric acid (MPA) : Extracts this compound from citrus fruits with >90% efficiency by inhibiting this compound oxidase .
-
Acetic acid : Less effective than MPA but widely used for cost-effectiveness (70–80% recovery) .
Table 3: Extraction Efficiency Comparison
Source | Solvent | Temperature (°C) | This compound Recovery (%) |
---|---|---|---|
Orange juice | 5% MPA | 4 | 92.5 ± 1.2 |
Spinach | 5% acetic acid | 25 | 78.3 ± 2.1 |
Bell pepper | 3% oxalic acid | 4 | 85.6 ± 1.8 |
Enzymatic Synthesis
Enzymatic methods leverage this compound peroxidase and oxidase for specific transformations:
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/p-1/t2-,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-JLAZNSOCSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O6- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318636 | |
Record name | Ascorbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-36-5 | |
Record name | Ascorbate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Ascorbic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ascorbate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.